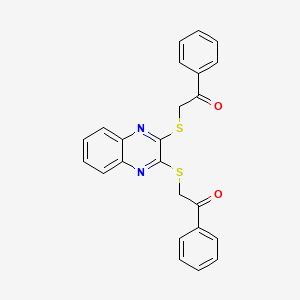

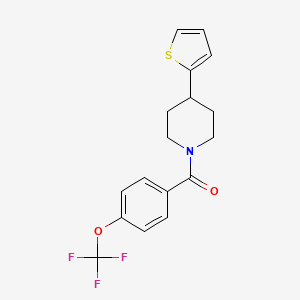

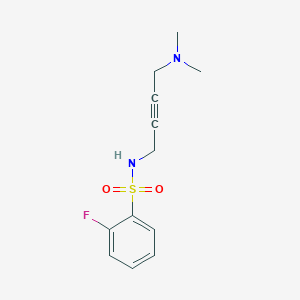

(4-(Thiophen-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(4-(Thiophen-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone" is a heterocyclic compound that includes a thiophene ring, a piperidine ring, and a trifluoromethoxy phenyl group. Thiophene is a sulfur-containing five-membered aromatic ring that has shown a wide range of applications in material science and pharmaceuticals due to its diverse biological activities. These activities include antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties . Piperidine is a six-membered ring containing nitrogen, which is often found in bioactive molecules and pharmaceuticals . The trifluoromethoxy group is known for its ability to modulate the physical and chemical properties of organic molecules, potentially enhancing their biological activity.

Synthesis Analysis

The synthesis of related thiophene-containing compounds typically involves multi-step reactions starting from readily available materials. For example, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone involves the reaction of a precursor with dry ethanol and orthophosphoric acid, followed by purification steps including extraction and recrystallization . Similarly, piperidine derivatives such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride can be synthesized through a sequence of reactions including amidation, Friedel-Crafts acylation, and hydration, with the structures of intermediates and the final product confirmed by spectroscopic techniques like NMR .

Molecular Structure Analysis

The molecular structure of thiophene and piperidine derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(4-chlorobenzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, shows that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of thiophene and piperidine derivatives can be influenced by the substituents on the rings. For example, the presence of a sulfonyl group can facilitate substitution reactions, as seen in the synthesis of [1-(2,5-dichlorobenzenesulfonyl)-piperidin-4-yl]-(2,4-difluorophenyl)-methanone oxime . The chemical reactions involved in the synthesis of these compounds are often monitored by techniques such as thin-layer chromatography (TLC) and characterized by spectroscopic methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene and piperidine derivatives can be studied using various analytical techniques. The crystallographic data can provide insights into the stability and packing of the molecules in the solid state . Thermal properties can be assessed using thermogravimetric analysis, which reveals the temperature range over which the structure remains stable . Additionally, spectroscopic techniques like NMR can confirm the identity and purity of the synthesized compounds . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated through density functional theory calculations, which complement the experimental findings and help predict the reactivity of the molecule .

科学的研究の応用

Thermal and Structural Properties

The compound under discussion, akin to similar chemical structures, has been explored for its thermal stability and structural characteristics. In one study, a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, demonstrated stability up to 170°C, showcasing its potential in applications requiring high thermal resistance. The crystal structure revealed a chair conformation for the piperidine ring, indicating a preference for certain spatial arrangements that could influence its reactivity and interaction with other molecules. The study also highlighted the presence of intra and intermolecular hydrogen bonding, which could be key in understanding the solubility and reactivity of such compounds (Karthik et al., 2021).

Antimicrobial Applications

Compounds with structural similarities to the queried chemical have shown promising antimicrobial properties. A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and tested for their antibacterial and antifungal activities. Notably, some derivatives displayed significant antimicrobial efficacy against various pathogenic bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer Activity

Thiophene-containing derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their anticancer properties. Specifically, compounds like (4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanone showed significant inhibitory effects on cancer cells such as Raji and HL60, suggesting a potential avenue for the development of new anticancer therapies (Inceler, Yılmaz, & Baytas, 2013).

Enzyme Inhibitory Activity

A study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which share structural features with the queried compound, revealed significant enzyme inhibitory activities. These compounds were particularly effective against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with notable inhibitory constants. This suggests potential therapeutic applications in conditions associated with enzyme dysregulation (Cetin, Türkan, Bursal, & Murahari, 2021).

特性

IUPAC Name |

(4-thiophen-2-ylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2S/c18-17(19,20)23-14-5-3-13(4-6-14)16(22)21-9-7-12(8-10-21)15-2-1-11-24-15/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMLXZDUELOYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)

![(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B3014478.png)

![N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014479.png)

![3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B3014481.png)